![molecular formula C10H13ClF3N B2746634 4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride CAS No. 1793993-40-4](/img/structure/B2746634.png)
4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of “4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride” involves an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The developed transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .Molecular Structure Analysis
The molecular formula of “4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride” is C10H12F3N . The average mass is 203.204 Da and the monoisotopic mass is 203.092178 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride” include a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This transformation can afford a wide range of N-trifluoroethylated anilines .Scientific Research Applications
- Researchers have explored the use of this compound in catalytic reactions. For instance, an iron porphyrin-catalyzed N-trifluoroethylation of anilines was developed using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction proceeds via cascade diazotization/N-trifluoroethylation reactions, providing access to a wide range of N-trifluoroethylated products.
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
N-trifluoroethylated amines, which this compound is a part of, are widely used as platform chemicals in the fields of synthetic organic, medicinal, and agrochemistry .
Mode of Action
The compound is developed via an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .
Biochemical Pathways
The compound is part of the n-trifluoroethylated amines group, which is known to play a significant role in synthetic organic, medicinal, and agrochemistry .
Pharmacokinetics
The presence of fluorine in organic molecules usually provides favorable properties for these molecules .
Safety and Hazards
While specific safety and hazards information for “4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride” was not found, it’s important to handle all chemical compounds with care. For similar compounds, it’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
4-ethyl-N-(2,2,2-trifluoroethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13;/h3-6,14H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBORZHRQDJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-N-(2,2,2-trifluoroethyl)aniline hydrochloride |
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